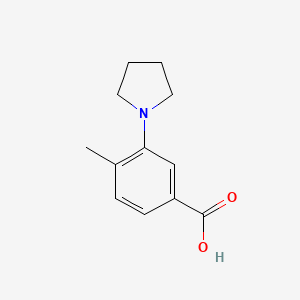

4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Description

Significance of Benzoic Acid Derivatives in Pharmaceutical Research

Benzoic acid and its derivatives represent a cornerstone in the field of pharmaceutical sciences, demonstrating a remarkable versatility that has led to their incorporation into a wide array of therapeutic agents. researchgate.net The simple, yet highly adaptable, aromatic carboxylic acid structure of benzoic acid serves as a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. preprints.org The chemical reactivity of both the carboxyl group and the aromatic ring allows for a multitude of modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The significance of the benzoic acid moiety is underscored by its presence in numerous approved drugs spanning various therapeutic classes. For instance, it forms the core of well-known non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and local anesthetics. Furthermore, benzoic acid derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. researchgate.netpreprints.org The ability of the benzoic acid scaffold to interact with a variety of biological targets through hydrogen bonding, pi-stacking, and electrostatic interactions makes it a privileged structure in drug design.

Below is an interactive data table showcasing examples of benzoic acid derivatives and their therapeutic applications.

| Compound Name | Therapeutic Class | Primary Mechanism of Action |

| Aspirin | NSAID | Inhibition of cyclooxygenase (COX) enzymes |

| Furosemide | Diuretic | Inhibition of the Na-K-2Cl symporter in the kidney |

| Procaine | Local Anesthetic | Blockade of voltage-gated sodium channels |

| Para-aminobenzoic acid (PABA) | Vitamin Precursor/UV Filter | Precursor for folate synthesis in bacteria; absorbs UVB radiation |

Role of Pyrrolidine (B122466) Moieties in Biologically Active Compounds

Pyrrolidine moieties are found in a vast number of natural products, including many alkaloids with potent physiological effects, as well as in a multitude of synthetic drugs. Their presence can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated, facilitating interactions with biological macromolecules.

The therapeutic relevance of the pyrrolidine scaffold is extensive, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and central nervous system (CNS) effects. researchgate.net For example, several kinase inhibitors and agents targeting neurodegenerative diseases incorporate the pyrrolidine ring to achieve their desired therapeutic outcomes. nih.gov

The following interactive data table provides examples of pharmaceuticals containing a pyrrolidine moiety.

| Compound Name | Therapeutic Class | Notable Structural Feature |

| L-Proline | Amino Acid | A naturally occurring secondary amine with a pyrrolidine ring |

| Aniracetam | Nootropic | Contains a pyrrolidine-2-one (pyroglutamic acid) core |

| Captopril | ACE Inhibitor | Features a proline (pyrrolidine-2-carboxylic acid) derivative |

| Varenicline | Smoking Cessation Agent | A partial agonist of nicotinic acetylcholine receptors with a complex fused pyrrolidine structure |

Overview of the 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Scaffold in Contemporary Chemical Biology

The this compound scaffold represents a strategic amalgamation of the aforementioned benzoic acid and pyrrolidine moieties. This specific arrangement, with the pyrrolidine ring at the 3-position and a methyl group at the 4-position of the benzoic acid, creates a unique chemical entity with the potential for novel biological activities. While extensive research on this specific scaffold is still emerging, its structural components suggest a promising future in drug discovery.

One of the most notable applications of a closely related derivative is in the synthesis of the tyrosine kinase inhibitor, Nilotinib. googleapis.com Specifically, 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl] amino} benzoic acid serves as a key intermediate in the chemical synthesis of this important anticancer drug. googleapis.com This highlights the utility of the substituted 4-methyl-3-aminobenzoic acid core, where the amine is part of a larger heterocyclic system. The pyrrolidine-substituted version, this compound, can be envisioned as a valuable building block for creating libraries of compounds for high-throughput screening against various therapeutic targets.

The combination of the planar, aromatic benzoic acid with the non-planar, saturated pyrrolidine ring offers a scaffold with both rigid and flexible components. This can be advantageous for optimizing binding to protein targets. The methyl group provides a point of steric influence and can impact the electronic properties of the aromatic ring, while the pyrrolidine nitrogen offers a site for further functionalization to modulate solubility and target engagement.

While detailed research findings on the specific biological activities of this compound as a standalone therapeutic agent are not yet widely published, its role as a synthetic intermediate and the established pharmacological importance of its constituent parts strongly suggest its potential as a valuable scaffold in the design and development of new drugs for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMETDAYDXAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555527 | |

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-74-7 | |

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid and Structural Analogs

Strategies for the Construction of Substituted Benzoic Acid Systems

The synthesis of substituted benzoic acids can be approached through several established methodologies in organic chemistry. A common strategy involves the oxidation of an alkyl group on a benzene (B151609) ring to a carboxylic acid. For the target molecule, a plausible precursor would be 1,2-dimethyl-4-nitrobenzene, which could be oxidized to 4-methyl-3-nitrobenzoic acid. The nitro group can then be reduced to an amino group, providing a key intermediate for the introduction of the pyrrolidine (B122466) ring.

Another versatile method for the formation of benzoic acids is the carbonation of a Grignard reagent. This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup. For instance, 3-bromo-4-methylaniline (B27599) could be protected and then converted to its Grignard reagent, which upon reaction with CO2 would yield a protected form of 4-methyl-3-aminobenzoic acid.

| Starting Material | Synthetic Strategy | Key Intermediate |

| 1,2-Dimethyl-4-nitrobenzene | Oxidation of a methyl group, followed by reduction of the nitro group. | 4-Methyl-3-aminobenzoic acid |

| 3-Bromo-4-methylaniline | Grignard reaction with CO2. | 4-Methyl-3-aminobenzoic acid |

| 3-Amino-4-methylbenzoic acid | Direct starting material. | Not applicable |

Methods for Pyrrolidine Ring Incorporation and Functionalization

With a suitable benzoic acid precursor in hand, the next critical step is the incorporation of the pyrrolidine ring. Several methods are available for the formation of N-aryl bonds.

One prominent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. In this context, 3-bromo-4-methylbenzoic acid could be coupled with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the desired product. The choice of ligand is crucial for the efficiency of this reaction.

Nucleophilic aromatic substitution (SNA r) offers another route. This reaction typically requires an electron-withdrawing group positioned ortho or para to a leaving group on the aromatic ring. For example, starting with 3-fluoro-4-methylbenzoic acid, the fluorine atom can be displaced by pyrrolidine, often under thermal conditions or with the assistance of a strong base. The electron-donating methyl group makes this reaction challenging, but it can be facilitated under forcing conditions.

A third approach is reductive amination . This method would involve the reaction of 3-amino-4-methylbenzoic acid with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, in the presence of a base. The initial N-alkylation is followed by an intramolecular cyclization to form the pyrrolidine ring. Alternatively, reductive amination can be performed with succinaldehyde (B1195056) or a protected equivalent, followed by reduction of the resulting iminium ion.

| Method | Starting Material | Reagents |

| Buchwald-Hartwig Amination | 3-Bromo-4-methylbenzoic acid | Pyrrolidine, Pd catalyst, phosphine ligand, base |

| Nucleophilic Aromatic Substitution | 3-Fluoro-4-methylbenzoic acid | Pyrrolidine, base |

| Reductive Amination | 3-Amino-4-methylbenzoic acid | 1,4-Dihalobutane, base |

Regioselective Synthesis of the 4-Methyl-3-Substitution Pattern

Achieving the correct regiochemistry, with the pyrrolidine group at the 3-position and the methyl group at the 4-position, is paramount. Starting with a pre-functionalized precursor where these positions are already defined is the most straightforward strategy. As mentioned, 3-amino-4-methylbenzoic acid is an ideal starting material as it ensures the correct placement of the substituents.

The challenge then lies in the selective functionalization of the amino group to form the pyrrolidine ring without affecting the carboxylic acid or the methyl group. The choice of reaction conditions is critical. For instance, in a Buchwald-Hartwig amination of 3-bromo-4-methylbenzoic acid, the reaction conditions must be compatible with the free carboxylic acid, or the acid must be protected as an ester prior to the coupling reaction and then deprotected. Esterification of the carboxylic acid, for example to a methyl or ethyl ester, is a common strategy to avoid side reactions.

Similarly, for nucleophilic aromatic substitution starting from 3-fluoro-4-methylbenzoic acid, the reaction conditions, which often involve heat and a strong base, could potentially lead to side reactions. Again, protection of the carboxylic acid group may be necessary.

Derivatization and Functional Group Interconversion Approaches

Once 4-methyl-3-pyrrolidin-1-yl-benzoic acid is synthesized, the carboxylic acid functionality can be further modified to produce a variety of derivatives, such as esters, hydrazides, and amides.

Esterification of this compound can be readily achieved through several methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ucla.edu The reaction is typically performed with an excess of the alcohol, which also serves as the solvent. youtube.com For example, reacting the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield methyl 4-methyl-3-pyrrolidin-1-yl-benzoate. Microwave-assisted Fischer esterification can also be employed to reduce reaction times and improve yields. researchgate.net

| Esterification Method | Reagents | Product Example |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4) | Methyl 4-methyl-3-pyrrolidin-1-yl-benzoate |

| Alkylation with Alkyl Halide | Alkyl Halide (e.g., Ethyl iodide), Base (e.g., K2CO3) | Ethyl 4-methyl-3-pyrrolidin-1-yl-benzoate |

Hydrazides are valuable synthetic intermediates and can be prepared from the corresponding carboxylic acid or its ester. A common method for synthesizing hydrazides is the reaction of an ester with hydrazine (B178648) hydrate (B1144303). google.com For instance, methyl 4-methyl-3-pyrrolidin-1-yl-benzoate can be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to afford 4-methyl-3-pyrrolidin-1-yl-benzohydrazide.

Alternatively, the carboxylic acid can be directly converted to the hydrazide using coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid, which then reacts with hydrazine to form the hydrazide. acs.org This method is particularly useful when the starting material is the carboxylic acid and avoids the need for a separate esterification step.

The carboxylic acid group of this compound can be converted into an amide by reaction with an amine in the presence of a coupling agent. A widely used method involves the use of carbodiimide (B86325) reagents like EDC, often in conjunction with an additive such as HOBt or N,N-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond. nih.govcommonorganicchemistry.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide.

For the synthesis of sulfonamides, a less common but valuable transformation, the carboxylic acid can be converted into a sulfonyl chloride, which then reacts with an amine. A newer method allows for the direct conversion of aromatic carboxylic acids to sulfonamides in a one-pot procedure. acs.orgprinceton.edu This involves the use of a copper catalyst to facilitate a decarboxylative halosulfonylation, followed by reaction with an amine.

| Derivative | Synthetic Method | Key Reagents |

| Amide | Amide coupling | Amine, EDC, HOBt |

| Sulfonamide | Decarboxylative halosulfonylation | Copper catalyst, halosulfonylating agent, amine |

Catalytic Methods in the Synthesis of Benzoic Acid Scaffolds

The construction of the benzoic acid core is foundational to the synthesis of this compound. Modern organic synthesis has largely moved beyond classical stoichiometric methods, favoring catalytic approaches that offer greater efficiency, sustainability, and functional group tolerance.

Transition-metal catalysis is a cornerstone in the synthesis of benzoic acid derivatives. nih.gov Palladium-catalyzed carbonylation reactions of haloarenes are a prominent example. nih.gov In this approach, an aryl halide (such as a substituted bromotoluene) can be reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile, like water, to yield the corresponding benzoic acid. nih.gov Heterogeneous catalysts, such as palladium nanoparticles immobilized on metal-organic frameworks (MOFs), have been developed to facilitate catalyst recovery and reuse. nih.govcitedrive.com

Another innovative catalytic strategy involves the use of carbon dioxide (CO2) as a sustainable C1 feedstock. nih.gov This can be achieved through a two-step process where CO2 is first electrochemically reduced to CO, which then participates in a palladium-catalyzed hydroxycarbonylation of an aryl iodide to form the benzoic acid. citedrive.com This method avoids the direct handling of hazardous CO gas and can be performed at room temperature. citedrive.com

The oxidation of alkylarenes, such as toluene (B28343) and its derivatives, presents another major catalytic route to benzoic acids. Catalytic systems employing manganese oxides (MnOx) supported on materials like SBA-15 have been shown to effectively catalyze the selective oxidation of toluene to benzoic acid using molecular oxygen. researchgate.net A co-catalyst system of MnO2 and N-hydroxyphthalimide (NHPI) has also demonstrated high selectivity and near-complete conversion of toluene. researchgate.net Furthermore, photochemical methods offer a green alternative, utilizing light energy to drive the oxidation. For instance, benzophenone (B1666685) can act as a photocatalyst under xenon lamp irradiation to convert toluene to benzoic acid in the presence of air at room temperature. google.com

Table 1: Comparison of Catalytic Methods for Benzoic Acid Synthesis

| Catalytic Method | Catalyst Example | Substrate | Reagents | Key Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Pd nanoparticles on MOFs | Aryl Halide | CO, Water | High yields, applicable to various substrates. nih.gov |

| Electrochemical CO2 Reduction | Silver electrode & Pd@MOF | Aryl Iodide | CO2, Water | Sustainable (uses CO2), avoids handling CO gas. citedrive.com |

| Toluene Oxidation | MnO2/NHPI | Toluene | O2 (Air) | High selectivity, uses inexpensive oxidant. researchgate.net |

| Photocatalysis | Benzophenone | Toluene | O2 (Air) | Energy-efficient, mild reaction conditions. google.com |

Advanced Synthetic Routes for Complex Pyrrolidinyl-Benzoic Acid Conjugates

Once the substituted benzoic acid scaffold is available, the introduction of the pyrrolidine moiety represents a critical step. Advanced synthetic routes focus on forming the C-N bond between the aromatic ring and the pyrrolidine nitrogen efficiently and with high selectivity.

A common strategy for synthesizing molecules with a pyrrolidine ring is to introduce a pre-formed heterocycle. nih.gov Proline and its derivatives are frequently used as readily available chiral sources for the pyrrolidine fragment. nih.gov For a molecule like this compound, a key disconnection would involve a nucleophilic aromatic substitution (SNA) reaction or a metal-catalyzed cross-coupling reaction. In an SNA approach, a benzoic acid derivative with a suitable leaving group (e.g., fluorine or chlorine) at the 3-position would be reacted with pyrrolidine, often in the presence of a base.

More advanced methods include late-stage C-H functionalization, which offers a highly atom-economical approach to forming C-N bonds directly on the aromatic ring. nih.gov Iridium-catalyzed C-H amination, directed by the carboxylic acid group, can be used to install an amino group ortho to the carboxylate. nih.gov While this typically installs a primary amine, subsequent functionalization could lead to the desired pyrrolidine ring. This late-stage functionalization is particularly valuable in drug discovery as it allows for the rapid diversification of complex molecules. nih.gov

The synthesis of drug-fluorophore conjugates provides a model for the modular construction of complex molecules. nih.gov This often involves creating amide bond linkages in a stepwise fashion, demonstrating how different molecular fragments can be pieced together. nih.gov Similarly, the synthesis of a pyrrolidinyl-benzoic acid conjugate could proceed through a multi-step sequence where the benzoic acid is first modified with a linker or activating group before the pyrrolidine is introduced. For example, a process for preparing related benzoic acid derivatives involves condensing a 4-hydroxybenzoate (B8730719) with a reagent like ethylene (B1197577) carbonate, converting the resulting alcohol to a leaving group, and finally reacting it with a cyclic amine like pyrrolidine. google.com

Table 2: Key Strategies for Pyrrolidinyl-Benzoic Acid Conjugation

| Synthetic Strategy | Description | Starting Materials Example | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA) | Pyrrolidine displaces a leaving group on the aromatic ring. | 3-Fluoro-4-methylbenzoic acid, Pyrrolidine | A direct and often high-yielding method. |

| C-H Amination | Direct catalytic functionalization of a C-H bond to form a C-N bond. | 4-Methylbenzoic acid, Nitrogen source | Atom-economical, suitable for late-stage functionalization. nih.gov |

| Multi-step Conjugation | Stepwise construction involving activation and subsequent reaction with the amine. | 4-Hydroxybenzoic acid ester, Pyrrolidine | Modular approach allowing for complex constructions. google.com |

| Introduction of Pre-formed Ring | Using proline or its derivatives as the source of the pyrrolidine ring. | Proline derivative, Substituted benzoic acid | Provides control over stereochemistry if applicable. nih.gov |

General Spectroscopic and Analytical Characterization Techniques Employed in Synthetic Verification

The verification of the structure and purity of the synthesized this compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is a standard method for assessing the purity of the final compound and monitoring the progress of a reaction. quora.comnih.govekb.eg By developing a suitable method, the target compound can be separated from starting materials, by-products, and other impurities. ekb.eg

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming that the desired product has been formed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation of organic molecules.

¹H NMR provides detailed information about the electronic environment and connectivity of protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the different sets of methylene (B1212753) protons on the pyrrolidine ring. mdpi.com

¹³C NMR reveals the number of unique carbon atoms in the molecule and their chemical environment, including signals for the carboxyl carbon, aromatic carbons, the methyl carbon, and the pyrrolidine carbons. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. chemrj.org Key vibrational bands for this compound would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic parts of the molecule. chemrj.org

Melting Point Determination: The melting point of a crystalline solid is a physical property that can be used as an indicator of purity. quora.com A sharp melting point close to a literature value suggests a pure compound, whereas impurities typically cause the melting point to be depressed and to occur over a broader range. quora.comchemrj.org

Table 3: Spectroscopic and Analytical Data for Structural Verification

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring. ekb.eg | A single major peak corresponding to the product. |

| Mass Spectrometry (MS) | Molecular weight and formula. mdpi.com | A molecular ion peak corresponding to the mass of C12H15NO2. |

| ¹H NMR | Proton environment and connectivity. | Signals for aromatic, methyl, and pyrrolidine CH2 protons. mdpi.com |

| ¹³C NMR | Carbon skeleton structure. | Signals for carboxyl, aromatic, methyl, and pyrrolidine carbons. mdpi.com |

| IR Spectroscopy | Presence of functional groups. chemrj.org | Characteristic stretches for O-H (acid), C=O, and C-H bonds. |

| Melting Point | Purity and identification. quora.com | A sharp, defined melting range. |

Structure Activity Relationship Sar Studies of 4 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Derivatives

Influence of Substituents on the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a key site for modification to explore its impact on biological activity. Key areas of interest include the positioning of the methyl group, the introduction of halogens, and the replacement of the carboxylic acid group with isosteres.

Positional Effects of the Methyl Group at C-4

The position of the methyl group on the benzoic acid ring can significantly influence the molecule's biological activity. While direct SAR studies on the positional isomers of 4-methyl-3-pyrrolidin-1-yl-benzoic acid are not extensively available in publicly accessible literature, general principles of medicinal chemistry suggest that altering the methyl group's location would impact the compound's electronic properties and steric profile. For instance, moving the methyl group to a different position relative to the carboxylic acid and pyrrolidine (B122466) substituents would change the electron distribution within the aromatic ring, potentially affecting its binding affinity to a target protein. A study on benzoic acid derivatives has shown that the position of substituents can significantly affect their bioactivity. icm.edu.pl

In a broader context of bioactive molecules, the transposition of a methyl group can lead to significant changes in potency. For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, moving a methyl group from the C3 to the C4 position on a different scaffold resulted in a loss of potency, underscoring the critical nature of substituent placement. nih.gov

Table 1: Hypothetical Positional Isomers of Methyl-3-pyrrolidin-1-yl-benzoic Acid for SAR Studies

| Compound | IUPAC Name | Rationale for Study |

| 1 | This compound | Parent compound |

| 2 | 2-Methyl-3-pyrrolidin-1-yl-benzoic acid | To investigate the effect of ortho-substitution relative to the pyrrolidine group. |

| 3 | 5-Methyl-3-pyrrolidin-1-yl-benzoic acid | To study the impact of a meta-substituent relative to both the carboxyl and pyrrolidine groups. |

| 4 | 2-Methyl-5-pyrrolidin-1-yl-benzoic acid | To assess the combined effects of ortho- and para-positioning relative to the carboxyl and pyrrolidine groups, respectively. |

Note: This table is illustrative and based on general medicinal chemistry principles for SAR exploration, as specific experimental data for these compounds were not found in the searched literature.

Impact of Halogenation on Pharmacological Activity (e.g., fluorine)

Table 2: Potential Fluorinated Analogs of this compound for SAR Evaluation

| Compound | IUPAC Name | Potential Impact of Fluorination |

| 5 | 2-Fluoro-4-methyl-3-pyrrolidin-1-yl-benzoic acid | Altered electronic properties and potential for new interactions with the biological target. |

| 6 | 5-Fluoro-4-methyl-3-pyrrolidin-1-yl-benzoic acid | Modulation of acidity and lipophilicity, potentially affecting cell permeability and target binding. |

| 7 | 6-Fluoro-4-methyl-3-pyrrolidin-1-yl-benzoic acid | Potential to block metabolic sites and improve pharmacokinetic profile. |

Note: This table presents hypothetical structures for SAR investigation based on established principles of medicinal chemistry, as direct experimental data for these specific fluorinated analogs is not available in the reviewed literature.

Importance of the Carboxylate Group and Its Isosteric Replacements

The carboxylic acid group is often a critical pharmacophore, participating in key interactions with biological targets through hydrogen bonding and ionic interactions. However, it can also contribute to poor oral bioavailability and rapid metabolism. Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a widely used strategy to overcome these limitations while maintaining or improving biological activity.

Common isosteres for carboxylic acids include tetrazoles and oxadiazoles. The 5-substituted 1H-tetrazole ring, in particular, is a well-established carboxylic acid surrogate. It has a similar pKa to a carboxylic acid, allowing it to exist in an ionized form at physiological pH and participate in similar ionic interactions. However, tetrazoles are generally more lipophilic and can exhibit improved metabolic stability. researchgate.net Oxadiazole derivatives have also been successfully employed as bioisosteres of amides and esters, which can be relevant when exploring modifications of the carboxylate functional group. pharmacy180.com

Table 3: Potential Carboxylate Isosteres of this compound

| Compound | Isosteric Replacement | Rationale for Use |

| 8 | 5-(4-Methyl-3-(pyrrolidin-1-yl)phenyl)-1H-tetrazole | Mimics the acidity and ionic interactions of the carboxylic acid with potentially improved metabolic stability and pharmacokinetic properties. |

| 9 | 2-(4-Methyl-3-(pyrrolidin-1-yl)phenyl)-5-methyl-1,3,4-oxadiazole | Explores different electronic and steric properties while potentially maintaining key binding interactions. |

Note: This table is based on the common practice of isosteric replacement in drug design. Specific SAR data for these isosteres in the context of the this compound scaffold is not available in the public domain.

Modifications and Substitutions on the Pyrrolidin-1-yl Ring

The pyrrolidine ring is another important site for structural modification. Changes to this part of the molecule can influence its interaction with the target, as well as its physicochemical properties such as solubility and lipophilicity.

Effects of N-Substitution on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a key point for substitution. In many bioactive compounds, the pyrrolidine nitrogen is substituted, and the nature of this substituent can have a profound effect on pharmacological activity. A comprehensive review of pyrrolidine-containing drugs revealed that 92% of those approved by the US FDA are substituted at the N-1 position.

SAR studies on various classes of compounds have shown that N-aryl and N-carbamoyl substitutions on the pyrrolidine ring can lead to potent biological activity. For example, in a series of PPARα/γ dual agonists, N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were found to be potent agonists. icm.edu.pl The size, electronics, and hydrogen bonding capacity of the N-substituent can all play a role in modulating the compound's activity.

Table 4: Representative N-Substitutions on the Pyrrolidine Ring for SAR Analysis

| Compound Type | Nature of N-Substituent | Potential Influence on Activity |

| N-Alkyl Analogs | Small alkyl groups (e.g., methyl, ethyl) | Can modulate basicity and steric interactions in the binding pocket. |

| N-Aryl Analogs | Phenyl or substituted phenyl rings | Can introduce new π-π stacking or hydrophobic interactions with the target. |

| N-Acyl Analogs | Acetyl or benzoyl groups | Can act as hydrogen bond acceptors and alter the electronic properties of the pyrrolidine nitrogen. |

Note: This table illustrates general strategies for N-substitution on the pyrrolidine ring. Specific SAR data for these modifications on the this compound scaffold were not found in the surveyed literature.

Functional Group Variations on the Pyrrolidine Ring (e.g., methoxymethyl)

Introducing functional groups onto the carbon framework of the pyrrolidine ring can significantly impact a molecule's properties. Substituents can influence the ring's conformation (puckering), which in turn can affect how the molecule fits into a binding site. nih.gov Furthermore, appended functional groups can provide additional points of interaction with the target, such as hydrogen bonding or hydrophobic interactions.

The methoxymethyl group is a versatile substituent that can be introduced to the pyrrolidine ring. For instance, (R)-(-)-2-(methoxymethyl)pyrrolidine is a known chiral building block used in the synthesis of pharmaceuticals. Its methoxymethyl group can offer additional reactivity and opportunities for further functionalization. While specific SAR studies involving the introduction of a methoxymethyl group onto the pyrrolidine ring of this compound are not available, the general principle of exploring such substitutions is a cornerstone of drug discovery.

Table 5: Potential Functional Group Variations on the Pyrrolidine Ring

| Compound | Position of Substitution | Functional Group | Rationale for Modification |

| 10 | 2-position | Methoxymethyl | To introduce a flexible hydrogen bond acceptor and explore new binding interactions. |

| 11 | 3-position | Hydroxyl | To add a hydrogen bond donor/acceptor group and potentially improve solubility. |

| 12 | 3-position | Fluoro | To alter the ring pucker and electronic properties. |

Note: The compounds in this table are hypothetical and represent common strategies for exploring SAR by modifying the pyrrolidine ring. No specific experimental data for these derivatives of this compound were found in the available literature.

Pyrrolidine Ring Saturation and its Influence (e.g., comparison with pyrrole (B145914) analogs)

The saturation of the five-membered nitrogen-containing ring is a key determinant of the physicochemical properties and, consequently, the biological activity of this compound. The saturated pyrrolidine ring, in contrast to its unsaturated aromatic counterpart, pyrrole, imparts a three-dimensional character to the molecule. This non-planarity, arising from the sp3-hybridized carbon atoms, allows for a more comprehensive exploration of the pharmacophore space. nih.gov

The pyrrolidine ring's "pseudorotation" phenomenon provides it with conformational flexibility, enabling it to adopt various energetically favorable conformations, often described as envelope or twisted forms. nih.gov This flexibility can be crucial for optimal interaction with the binding sites of biological targets. In contrast, the pyrrole ring is planar and rigid, which can limit its ability to conform to the three-dimensional architecture of a receptor. unipa.it

| Property | Pyrrolidine | Pyrrole |

|---|---|---|

| Molecular Structure | Saturated, non-planar | Aromatic, planar |

| Hybridization of Carbons | sp3 | sp2 |

| pKBHX | 2.59 | 0.15 |

| Polar Surface Area (PSA) | Similar to Pyrrole | Similar to Pyrrolidine |

| Conformational Flexibility | High (Pseudorotation) | Low (Rigid) |

The enhanced three-dimensional coverage and conformational adaptability of the pyrrolidine scaffold are often considered advantageous in drug design, allowing for more precise and stronger interactions with protein targets. nih.gov

Linker Chemistry and Its Role in Modulating Biological Activity

While the core structure of this compound does not feature a traditional linker, modifications that introduce a linking moiety between the pyrrolidine ring and the benzoic acid, or at other positions, can significantly modulate biological activity. The nature, length, and flexibility of a linker are critical parameters in SAR studies.

In related classes of compounds, such as benzothiazole-propanamide derivatives bearing a pyrrolidine ring, the linker plays a crucial role in orienting the functional groups for optimal target engagement. The propanamide linker in these molecules positions the pyrrolidine moiety in a way that influences binding to enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE).

The length of a linker can determine whether a molecule can bridge two binding sites within a receptor, potentially leading to a significant increase in affinity and potency. A linker that is too short may prevent the molecule from reaching both sites, while one that is too long could introduce excessive flexibility, leading to an entropic penalty upon binding.

The rigidity of a linker is another important consideration. A rigid linker can lock the molecule in a bioactive conformation, which can enhance binding affinity. However, a flexible linker may allow the molecule to adapt to conformational changes in the target protein. The optimal level of flexibility is often a balance that needs to be determined empirically for each target.

For instance, in a series of pyrrolidine pentamine derivatives, modifications to the functionalities and their distances from the core scaffold were shown to be essential for their inhibitory properties. researchgate.net Alterations that changed the distance of a key interacting moiety from the main scaffold led to a reduction in inhibitory activity, highlighting the importance of the linker's role in maintaining the correct spatial arrangement of pharmacophoric features. researchgate.net

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the SAR of this compound derivatives, as the introduction of chiral centers can lead to stereoisomers with markedly different biological activities. The pyrrolidine ring can have multiple stereocenters, depending on its substitution pattern.

The spatial orientation of substituents on the pyrrolidine ring can dictate how the molecule interacts with its biological target. nih.gov For many chiral drugs, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other(s) may be inactive or even contribute to off-target effects. This stereoselectivity arises from the chiral nature of biological macromolecules like proteins and nucleic acids.

In the context of pyrrolidine derivatives, SAR studies have revealed preferences for specific stereochemical configurations. For example, in a series of oxybenzyl pyrrolidine acid analogs, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferred over the trans orientation for potent dual agonistic activity at PPARα/γ receptors. nih.gov

The influence of stereochemistry is also evident in other pyrrolidine-containing compounds. For instance, the activity of certain pyrrolidine derivatives as selective androgen receptor modulators (SARMs) is influenced by the stereochemistry of substituents on the pyrrolidine ring. unipa.it The introduction of a methyl group at the C-3 position, with its specific stereochemistry, was explored to enhance the pharmacokinetic profile of the compounds. unipa.it

The following table illustrates the impact of stereochemistry on the biological activity of a series of pyrrolidine derivatives targeting the CXCR4 receptor, demonstrating that different stereoisomers can have significantly different potencies.

| Compound | Stereochemistry | IC50 (nM) |

|---|---|---|

| Analog A | (3R, 4S) | 79 |

| Analog B | (3S, 4R) | 216 |

| Analog C | (3R, 4R) | 278 |

| Analog D | (3S, 4S) | 2391 |

Data adapted from a study on pyrrolidine derivatives as CXCR4 receptor antagonists, illustrating the profound effect of stereochemistry on biological activity.

These findings underscore the importance of controlling and defining the stereochemistry of substituents on the pyrrolidine ring to optimize the biological activity of this compound derivatives.

Computational Chemistry and Molecular Modeling of 4 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Systems

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, a wealth of information can be obtained regarding its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. DFT, in particular, has become a popular tool due to its favorable balance between computational cost and accuracy. These methods are employed to determine the optimized geometry of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, as well as to calculate various molecular properties.

In a representative study, the geometry of this compound was optimized using the B3LYP functional with a 6-311G(d,p) basis set. actascientific.com The optimized structure reveals the spatial arrangement of the atoms and provides the foundation for further computational analysis. The bond lengths, bond angles, and dihedral angles obtained from such calculations are crucial for understanding the molecule's three-dimensional conformation. For instance, calculations on similar benzoic acid derivatives have shown that the carboxylic acid group may not be perfectly coplanar with the benzene (B151609) ring. researchgate.net

The HF method, while generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, is still a valuable tool, particularly for providing a baseline for more advanced calculations. actascientific.com Comparing the results from both DFT and HF methods can offer a more comprehensive understanding of the electronic structure. For example, vibrational frequencies are often calculated using both methods and scaled to better match experimental data. actascientific.com

Table 1: Representative Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311G)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-N | 1.38 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-C-C (aromatic) | 120° |

| C-N-C | 125° | |

| O=C-O | 123° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich pyrrolidine (B122466) and benzene rings, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group and the benzene ring, suggesting these as the probable sites for nucleophilic attack.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The HOMO-LUMO gap can also be used to calculate other quantum chemical parameters such as chemical hardness, chemical potential, and electrophilicity, which further describe the molecule's reactivity. actascientific.com

Table 2: Representative Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.00 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.50 |

| Global Hardness | 2.50 |

| Chemical Potential | -4.00 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack. These regions are generally located around the oxygen atoms of the carboxylic acid group. Conversely, regions of positive electrostatic potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the hydroxyl group and the hydrogen atoms on the methyl group. semanticscholar.org The MEP map therefore provides a clear and intuitive picture of the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. It provides a localized picture of the bonding in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

NBO analysis of this compound can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. For example, significant interactions may be observed between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis provides a deeper understanding of the electronic delocalization and stability of the molecule. nih.gov

Table 3: Representative NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) aromatic | 5.20 |

| LP (2) O | σ* (C-O) | 2.50 |

| π (C-C) aromatic | π* (C-C) aromatic | 18.50 |

Molecular Docking Studies and Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Elucidation of Ligand-Target Interactions

To investigate the potential of this compound as a therapeutic agent, molecular docking studies can be performed against various protein targets. For instance, given the structural similarities to known inhibitors, protein kinases are a plausible class of targets. siftdesk.org

In a hypothetical docking study, this compound could be docked into the active site of a protein kinase. The results of the docking simulation would provide a binding energy score, which is an estimate of the binding affinity, and a predicted binding pose. The binding pose would reveal the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, the carboxylic acid group of this compound could form hydrogen bonds with key residues in the active site, while the benzene ring and pyrrolidine moiety could engage in hydrophobic interactions. By understanding these interactions, it is possible to rationalize the molecule's biological activity and to design more potent analogs. siftdesk.org

Table 4: Representative Molecular Docking Results of this compound with a Protein Kinase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Lys72, Asp184 |

| Hydrophobic Interactions | Val57, Ala70, Leu135 |

Identification of Key Binding Sites and Pharmacophore Features

The identification of key binding sites and the development of pharmacophore models are crucial steps in understanding the molecular basis of a compound's activity. Molecular docking simulations, a primary method for this purpose, can predict the preferred orientation of this compound when bound to a protein's active site. These simulations can reveal critical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity.

For instance, in studies of similar heterocyclic compounds, molecular docking has elucidated specific interactions. A systematic in-silico study on 3,4-disubstituted pyrrolidine sulfonamides identified key amino acid residues like TYR 124, ASP 475, and GLU 480 as being crucial for binding within the active site of the dopamine (B1211576) transporter protein. arabjchem.org Such analyses for this compound would likely highlight the role of the carboxylic acid group as a hydrogen bond donor and acceptor, the pyrrolidine ring in establishing hydrophobic interactions, and the phenyl ring in potential pi-pi stacking interactions.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For pyrrolidine derivatives, pharmacophore models have been successfully generated to identify key features for activity. nih.gov A typical pharmacophore model for a system involving this compound could include features such as:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoic acid.

Hydrogen Bond Donor (HBD): The hydroxyl group of the benzoic acid.

Hydrophobic/Aromatic Center (HY/AR): The methyl-substituted phenyl ring.

Positive Ionizable (PI) or Hydrophobic (HY): The nitrogen or carbon atoms of the pyrrolidine ring.

The table below illustrates a hypothetical set of pharmacophoric features and their corresponding structural components in this compound.

| Pharmacophore Feature | Structural Component | Potential Interaction |

| Hydrogen Bond Acceptor | Carboxylic Acid Oxygen | Forms hydrogen bonds with receptor residues (e.g., Lys, Arg). |

| Hydrogen Bond Donor | Carboxylic Acid Hydrogen | Donates a hydrogen bond to receptor residues (e.g., Asp, Glu). |

| Aromatic Ring | Phenyl Group | Engages in pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Moiety | Pyrrolidine Ring & Methyl Group | Fits into hydrophobic pockets within the binding site. |

These models are instrumental in virtual screening campaigns to identify novel compounds with similar activity profiles from large chemical databases.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a powerful approach to understanding structure-activity relationships. CoMFA aligns a series of active molecules and calculates their steric and electrostatic fields at various grid points. mdpi.com These fields are then correlated with biological activity to generate a predictive model. nih.gov

A CoMFA study on a series of this compound analogs would produce contour maps that visualize the regions where changes in steric bulk or electrostatic properties would favorably or unfavorably impact activity. elsevierpure.com

Steric Contour Maps: Green contours would indicate regions where bulky substituents increase activity, while yellow contours would show areas where less bulky groups are preferred.

Electrostatic Contour Maps: Blue contours would highlight regions where positive charges are favorable, and red contours would indicate where negative charges enhance activity.

The statistical robustness of a CoMFA model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov Successful models typically exhibit high values for these parameters, indicating strong predictive power. elsevierpure.com

The table below shows typical statistical results from CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on various inhibitor classes, demonstrating the predictive quality of such models. nih.govmdpi.comnih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predicted r² | Field Contributions |

| CoMFA (Neuraminidase Inhibitors) | 0.720 | 0.947 | N/A | Steric, Electrostatic nih.gov |

| CoMSIA (Neuraminidase Inhibitors) | 0.644 | 0.885 | N/A | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor nih.gov |

| CoMFA (FAAH Inhibitors) | 0.61 | 0.98 | N/A | Steric (54.1%), Electrostatic (45.9%) mdpi.com |

| CoMFA (Antiprostate Cancer) | 0.527 | 0.636 | 0.621 | Steric, Electrostatic nih.gov |

Building upon the identification of key features, QSAR methodologies can be used to develop and validate predictive pharmacophore models. These models are generated by aligning a set of active and inactive molecules and identifying the common features responsible for activity. nih.gov The resulting hypothesis can be used as a 3D query to screen compound libraries for molecules that fit the model. The quality of a pharmacophore model is often judged by its ability to selectively retrieve active compounds from a database containing a large number of inactive decoys.

Conformational Analysis and Molecular Dynamics Simulations

While QSAR and docking provide static pictures of molecular interactions, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. arabjchem.org this compound is a flexible molecule, with rotational freedom around the bonds connecting the pyrrolidine and benzoic acid moieties. Conformational analysis helps identify the low-energy, and therefore most probable, shapes the molecule can adopt.

MD simulations place the compound, often in complex with its target protein and surrounded by solvent molecules, into a virtual environment where its movements are simulated over a period of time (from nanoseconds to microseconds). researchgate.net These simulations can:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. arabjchem.org Key interactions, such as hydrogen bonds, can be monitored to see if they are maintained.

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects, which are missed by rigid docking approaches.

Calculate Binding Free Energy: Advanced techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which is directly related to binding affinity.

A study on 3,4-disubstituted pyrrolidine sulfonamides used a 100 ns MD simulation to confirm the stability of the ligand-protein complex, showing that the key intermolecular interactions remained stable throughout the simulation period. arabjchem.org A similar approach for this compound would provide critical information on the stability of its interactions with a target receptor and the energetic contributions of different parts of the molecule to the binding event.

Biological Activity and Mechanistic Investigations of 4 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Derivatives

Enzyme Inhibition Studies

The structural framework of benzoic acid and its analogs allows for interaction with a variety of enzymes, leading to modulation of their activity. The following sections detail the inhibitory effects of these derivatives on several key enzymes.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govmdpi.com These hormones are released after a meal and stimulate insulin (B600854) secretion; their rapid degradation by DPP-4 is a key factor in the pathophysiology of type 2 diabetes mellitus (T2DM). nih.govmdpi.com Consequently, inhibiting DPP-4 is a well-established therapeutic strategy to enhance the action of incretins, thereby improving glycemic control. mdpi.commdpi.com

Various synthetic compounds, including those with benzoic acid scaffolds, have been investigated as DPP-4 inhibitors. These inhibitors typically work by binding to the active site of the enzyme, preventing it from cleaving its natural substrates. nih.gov The development of these inhibitors focuses on creating molecules that can fit into the enzyme's binding pockets, with aromatic motifs often filling the S1 pocket. nih.gov Studies on derivatives of benzoic acid have shown that specific substitutions can lead to potent inhibitory activity. For instance, Ferulic acid, a phenolic compound, has demonstrated DPP-4 inhibitory potential alongside antioxidant and anti-inflammatory effects in studies of diabetic nephropathy. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzoate (B1203000) and Benzoic Acid Analogs | DPP-4 | Variable, structure-dependent | researchgate.net |

| Ferulic Acid | DPP-4 | Demonstrated inhibitory effect | nih.gov |

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone. upenn.edunih.gov Elevated expression of AKR1C3 is implicated in the progression of castration-resistant prostate cancer (CRPC) by enabling intratumoral androgen production. upenn.edunih.gov This makes AKR1C3 an attractive therapeutic target. However, the development of selective inhibitors is challenging due to the high sequence similarity with other AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in androgen inactivation. upenn.edunih.gov

Derivatives of benzoic acid, particularly N-phenylanthranilates, have been identified as potent inhibitors of AKR1C3. upenn.edunih.gov Structure-activity relationship (SAR) studies have provided insights into achieving both potency and selectivity. For instance, research on N-benzoyl anthranilic acid derivatives revealed that placing a carboxylic acid group at the meta position relative to the amine on the anthranilic acid core conferred significant selectivity for AKR1C3. upenn.edu Furthermore, the presence of a hydroxyl group at the meta position on the N-benzoyl ring was found to be essential for selective AKR1C3 inhibition. nih.gov Compounds incorporating these features have demonstrated low micromolar to nanomolar inhibitory activity and high selectivity over other AKR1C isoforms. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50, µM) | Selectivity Note | Reference |

|---|---|---|---|---|

| Compound 10 (N-benzoyl anthranilic acid derivative) | AKR1C3 | 0.31 | Selective inhibitor of AKR1C3 | nih.gov |

| Compound 13 (N-benzoyl anthranilic acid derivative) | AKR1C3 | 0.35 | Selective inhibitor of AKR1C3 | nih.gov |

| Flufenamic Acid | AKR1C3 | Potent but nonselective | Inhibits other AKR1C isoforms | upenn.edu |

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid 38 | AKR1C3 | 0.0061 (6.1 nM) | ~5000-fold selective vs. AKR1C2 | nih.gov |

Enoyl-acyl carrier protein (ACP) reductase (also known as InhA) and dihydrofolate reductase (DHFR) are two essential enzymes in bacterial metabolic pathways. InhA is vital for the synthesis of mycolic acids, a key component of the cell wall in Mycobacterium tuberculosis, while DHFR is crucial for the synthesis of folic acid, a precursor for nucleotide synthesis. plos.orgnih.gov The development of compounds that can dually inhibit both enzymes presents a promising strategy for creating potent antitubercular agents, potentially overcoming drug resistance and reducing complex treatment regimens. plos.orgnih.gov

Research has focused on pyrrole-based scaffolds for this purpose. plos.org Specifically, series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated. plos.orgnih.govmdpi.com Many of these compounds demonstrated dual inhibition against both InhA and DHFR. plos.orgnih.gov Molecular docking studies confirmed that these molecules could interact with the active sites of both enzymes, providing a basis for their inhibitory action and guiding future drug design. nih.govnih.gov

| Compound Class | Target Enzymes | Key Finding | Reference |

|---|---|---|---|

| Pyrrolyl benzohydrazide (B10538) derivatives | Enoyl ACP Reductase & DHFR | Many derivatives exhibited dual inhibitory activity. | plos.orgnih.gov |

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase & DHFR | Demonstrated significant antibacterial and antitubercular properties via multi-target inhibition. | plos.orgnih.gov |

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. nih.gov The family includes three subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov PPAR alpha (PPARα) is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. nih.govyoutube.com Its primary role is the regulation of hepatic fatty acid metabolism. nih.gov

The mechanism of action involves the binding of a ligand (agonist) to PPARα. This binding event causes a conformational change that allows PPARα to form a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. nih.gov This binding modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipid transport. youtube.comnih.gov While natural ligands are typically lipid-derived substrates, synthetic agonists have also been developed. nih.gov For example, the PPARα agonist Wy14,643 has been shown to restore the function of PPARα and reverse the development of fatty liver in ethanol-fed mice, demonstrating the therapeutic potential of modulating this receptor. nih.gov

Antimicrobial Investigations

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net Recent research has continued to explore novel derivatives to combat a range of pathogenic bacteria, including those resistant to conventional antibiotics.

Derivatives of benzoic acid have demonstrated broad-spectrum antibacterial activity. Studies have shown that the parent benzoic acid molecule is effective against E. coli O157, with a minimum inhibitory concentration (MIC) of 1 mg/mL. nih.gov The antibacterial effect can be influenced by the type and position of substituents on the benzoic ring. For example, adding hydroxyl or methoxyl groups can sometimes weaken the antibacterial effect compared to benzoic acid itself. nih.gov However, certain substitutions can enhance activity; p-hydroxy benzoic acid derivatives, particularly Schiff bases, have shown potent activity against S. aureus and B. subtilis. thieme-connect.com

In another class of compounds, pyrazole (B372694) derivatives containing a benzoic acid moiety have been identified as potent agents against Gram-positive pathogens, including staphylococci and enterococci, with MIC values as low as 0.5-0.78 μg/mL. nih.govnih.gov Structure-activity relationship studies on these compounds indicated that lipophilic and halogen substitutions on an aniline (B41778) ring component significantly improved antibacterial potency. nih.govnih.gov Some of these compounds were found to be bactericidal, capable of eradicating biofilms, and effective against bacterial persister cells. nih.gov The proposed mechanism for some of these derivatives involves the permeabilization of the bacterial cell membrane. nih.gov Benzoic acid derivatives have also shown promise as antibiofilm agents against Klebsiella pneumoniae, with 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid significantly reducing biofilm formation. nih.govresearchgate.net

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoic Acid | E. coli O157 | 1 mg/mL | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | 1 mg/mL | nih.gov |

| p-hydroxy benzoic acid derivative (Compound 13) | E. coli | pMIC = 1.72 µM/ml | thieme-connect.com |

| p-hydroxy benzoic acid derivative (Compound 14) | S. aureus | pMIC = 1.68 µM/ml | thieme-connect.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative (Compound 16) | B. subtilis | 1 µg/mL | nih.gov |

| 4-bromo-3-methyl aniline pyrazole derivative (Compound 7) | S. aureus strains | 3.12–6.25 µg/mL | nih.gov |

| 3-hydroxy benzoic acid | K. pneumoniae (Biofilm) | 4 mg/mL (inhibitory conc.) | nih.gov |

| 2,5-dihydroxybenzoic acid | K. pneumoniae (Biofilm) | 8 mg/mL (inhibitory conc.) | nih.gov |

Antifungal Properties

Benzoic acid derivatives have demonstrated notable antifungal activity against various phytopathogenic fungi. nih.gov Research on the phytochemical investigation of inflorescences from Piper cumanense led to the isolation of several benzoic acid derivatives. nih.gov These compounds were tested for their ability to inhibit the mycelial growth of six phytopathogenic fungi. The results indicated that all tested benzoic acid derivatives were active against these fungi, with a more pronounced activity observed against fungi belonging to the Fusarium genus. nih.gov

While specific studies on the antifungal properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid were not prominently available in the reviewed literature, the broader family of benzoic acid derivatives shows significant promise in this area.

Antitubercular Activity against Mycobacterium tuberculosis strains

The search for novel antitubercular agents has led to the investigation of various chemical scaffolds, including benzoic acid derivatives. nih.gov Studies have shown that weak acids, such as benzoic acid, possess antimycobacterial activity. nih.govnih.gov To enhance this activity and improve cellular penetration, ester prodrugs of benzoic acid have been synthesized and evaluated. nih.govnih.gov

One study synthesized a library of benzoates with different electron-withdrawing groups and alkoxy substituents to modulate the pKa of the liberated acid and their lipophilicity. nih.govnih.gov These compounds were tested against Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium smegmatis. The results revealed that the introduction of electron-withdrawing groups in the aromatic ring led to an increase in activity in all cases. nih.gov Furthermore, phenyl and hexyl esters of these benzoic acids demonstrated higher activity than the corresponding free acids, with nitrobenzoates, particularly dinitrobenzoates, showing very promising antitubercular activity. nih.govnih.gov It was also confirmed that these benzoate esters can be activated by mycobacterial enzymes. nih.govnih.gov

Another study investigated a new benzoic acid derivative, 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-5-(3-methylbut-2-en-1-yl) benzoic acid, and its methylated derivative, which exhibited activity against M. tuberculosis H37Rv with MIC values of 125µg/mL. researchgate.net

A separate line of research discovered that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), a compound initially developed as an anti-tuberculosis therapeutic, also has other biological activities. nih.govsemanticscholar.orgplos.org

The following table summarizes the antitubercular activity of selected benzoic acid derivatives.

| Compound/Extract | Target Strain | MIC Value | Reference |

| 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-5-(3-methylbut-2-en-1-yl) benzoic acid | M. tuberculosis H37Rv | 125 µg/mL | researchgate.net |

| Methylated derivative of 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-5-(3-methylbut-2-en-1-yl) benzoic acid | M. tuberculosis H37Rv | 125 µg/mL | researchgate.net |

| SFE-CO2 extracts from Piper diospyrifolium | M. tuberculosis H37Rv | 125 µg/mL | researchgate.net |

Antiplasmodial Activity Profiling

Derivatives of benzoic acid have also been investigated for their potential as antiplasmodial agents in the fight against malaria. One study synthesized new acyl derivatives of 3-aminofurazans, which included benzoic acid moieties, and evaluated their antiplasmodial activities. mdpi.com The results showed that a series of 3-substituted analogs exhibited good to excellent activity, with PfNF54 IC50 values ranging from 0.014 to 0.192 µM. mdpi.com In contrast, 2-substituted and 4-substituted compounds displayed only moderate or weak antiplasmodial activity. mdpi.com

Another study focused on new sulphonamide pyrrolidine (B122466) carboxamide derivatives and found that sixteen of the synthesized compounds were effective against Plasmodium falciparum at single-digit micromolar concentrations, with IC50 values ranging from 2.40 to 8.30 μM. plos.orgplos.org

Prenylated benzoic acid derivatives isolated from Piper species have also been tested for antiparasitic activity. nih.gov One of these compounds, 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid, showed moderate antiplasmodial activity with an IC50 of 3.2 µg/ml. nih.gov

The table below presents the antiplasmodial activity of selected derivative series.

| Compound Series | Activity Range (PfNF54 IC50) | Reference |

| 3-substituted 3-aminofurazan acyl derivatives | 0.014–0.192 µM | mdpi.com |

| 2-substituted 3-aminofurazan acyl derivatives | 0.343–0.831 µM | mdpi.com |

| 4-substituted 3-aminofurazan acyl derivatives | 0.674–4.055 µM | mdpi.com |

| Sulphonamide pyrolidine carboxamide derivatives | 2.40–8.30 μM | plos.orgplos.org |

Modulation of Cellular Functionalities (e.g., stimulation of monoclonal antibody production in cell cultures)

A significant finding in the study of benzoic acid derivatives is their ability to modulate cellular functions. A high-throughput screening of 23,227 chemicals identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) as a compound that increases monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. nih.govsemanticscholar.orgplos.org

Further investigation revealed that MPPB suppressed cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate during mAb production. nih.govsemanticscholar.orgplos.org An interesting additional effect of this compound was the suppression of galactosylation on the monoclonal antibody, which is a critical quality attribute for therapeutic antibodies. nih.govsemanticscholar.orgplos.org A structure-activity relationship study indicated that the 2,5-dimethylpyrrole moiety was the most effective partial structure for enhancing mAb production. nih.govplos.org

In Vitro Biological Screening Platforms and Methodologies

A variety of in vitro screening platforms and methodologies are employed to assess the biological activities of this compound and its derivatives.

For evaluating antifungal activity , a common method is the mycelium growth inhibition test. nih.gov This assay directly measures the ability of a compound to inhibit the growth of fungal colonies.

The antitubercular activity is often assessed using the resazurin (B115843) microtiter assay plate (REMA). researchgate.net This colorimetric assay provides a rapid and sensitive method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Antiplasmodial activity is typically screened against strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. mdpi.complos.orgplos.org

To investigate the modulation of cellular functionalities , such as monoclonal antibody production, high-throughput screening of chemical libraries in cell cultures, like recombinant Chinese hamster ovary (rCHO) cells, is utilized. nih.govsemanticscholar.orgplos.org Subsequent dose-response studies in batch and fed-batch cultures are then performed to characterize the effects of the lead compounds. semanticscholar.org

Mechanistic Elucidation of Biological Action

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For some benzoic acid derivatives, insights into their biological mechanisms have been elucidated.

In the context of antibacterial activity , a study on novel pyrazole derivatives containing a benzoic acid moiety determined that these compounds act as fatty acid biosynthesis (FAB) inhibitors. nih.govnih.gov This was established through various methods, including membrane permeability assays and CRISPRi studies. nih.govnih.gov

For antitubercular benzoic acid ester prodrugs , the mechanism involves enzymatic activation by mycobacterial enzymes, which convert the esters to the corresponding active benzoic acids within the bacteria. nih.govnih.gov While it was initially postulated that the activity of these acids is dependent on their pKa, a study on a library of benzoates did not find a direct correlation, suggesting other factors or potentially different mechanisms of action for certain derivatives like the 3,5-dinitrobenzoic acid and its derivatives. nih.govnih.gov

Regarding the modulation of monoclonal antibody production by 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), the mechanism appears to involve an increase in the cell-specific glucose uptake rate and intracellular ATP levels, which occurs alongside a suppression of cell growth. nih.govsemanticscholar.orgplos.org

Advanced Research Perspectives and Future Directions for 4 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Research

Rational Design of Next-Generation Derivatives with Optimized Biological Profiles

The rational design of derivatives of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a promising avenue for optimizing its biological profile. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.govresearchgate.net Modifications to this ring system, as well as the benzoic acid core, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, substitution on the pyrrolidine ring can influence binding affinity and selectivity for a biological target. The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit distinct biological activities due to their differential interactions with enantioselective proteins. nih.govresearchgate.net

Below is a hypothetical SAR exploration for derivatives of this compound, illustrating potential modifications and their anticipated effects on biological activity.

| Modification Site | Proposed Substitution | Rationale for Improved Biological Profile | Potential Therapeutic Area |

| Pyrrolidine Ring (Position 3 or 4) | Introduction of hydroxyl or fluoro groups | Enhance hydrogen bonding interactions with target proteins; modulate metabolic stability. | Anti-inflammatory, Anticancer |

| Benzoic Acid (Carboxyl group) | Esterification or amidation | Improve cell permeability and oral bioavailability; act as a prodrug. | Various |

| Methyl Group (on Benzoic Acid) | Replacement with trifluoromethyl or cyano group | Enhance binding affinity through electronic effects; improve metabolic stability. | Enzyme Inhibition |

| Pyrrolidine Nitrogen | N-alkylation or N-acylation | Modulate basicity and lipophilicity; introduce additional points of interaction. | CNS Disorders |

Exploration of Novel Therapeutic Targets for the this compound Scaffold

The chemical architecture of this compound suggests a broad range of potential therapeutic applications based on the known activities of related compounds. Both pyrrolidine and benzoic acid derivatives have been implicated in a variety of pharmacological activities. ontosight.ainih.govresearchgate.netscispace.com

Compounds incorporating the pyrrolidine scaffold have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.govontosight.aiscispace.commdpi.com Similarly, benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, and diuretic activities. nih.govresearchgate.netsemanticscholar.org The combination of these two pharmacophores in this compound could lead to synergistic or novel biological activities.